N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
Overview
Description
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxyphenyl group and a carboxamide group attached to the benzothiazole ring
Mechanism of Action
Target of Action
The compound N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide has been identified to interact with key targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction results in the inhibition of these receptors, thereby potentially slowing down the progression of the cancer .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects various biochemical pathways. These receptors are involved in signaling pathways that regulate cell proliferation, survival, and differentiation . By inhibiting these receptors, the compound can disrupt these pathways and potentially halt the progression of the cancer .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using computational models . The compound has been found to meet the ADMET and drug-likeness requirements without violating Lipinski’s rule of five , suggesting it has good bioavailability.
Result of Action
The result of the compound’s action is the potential inhibition of cancer progression. By interacting with EGFR and VEGFR-2, the compound can disrupt the signaling pathways that these receptors are involved in, potentially leading to a halt in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 4-methoxyaniline with 2-aminobenzenethiol, followed by cyclization and subsequent acylation. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is also emphasized in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), as catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound has been studied for its potential as an anticancer agent. It has shown promising activity against certain cancer cell lines, making it a candidate for further development as a therapeutic agent.
Medicine: The compound’s potential as a therapeutic agent extends beyond cancer treatment. It has also been investigated for its antimicrobial and anti-inflammatory properties, suggesting its potential use in treating various infectious and inflammatory diseases.
Industry: In the industrial sector, N-(4-methoxyphenyl)-1,3-benzothiazole-6-carbox
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)20-9-16-13/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWSUQYHYIZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325768 | |
Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
681169-01-7 | |
Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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